CP 141938

Übersicht

Beschreibung

Synthesis Analysis

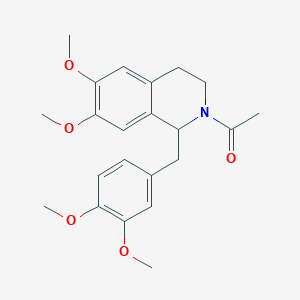

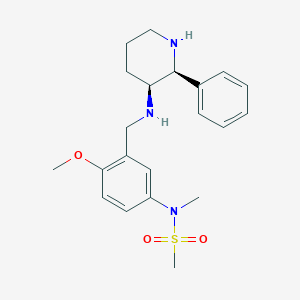

The synthesis of compounds related to N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide involves multiple steps, including the reduction of cyclic sulfonamide precursors, which are prepared following the stereoselective intramolecular Heck reaction. This method represents an efficient means to construct molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor (Evans, 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-methylmethanesulfonamide, has been analyzed at low temperatures, revealing specific geometric parameters and confirming the gauche conformation of the methyl group and H atom bonded to the amide N atom (Higgs, 2002).

Chemical Reactions and Properties

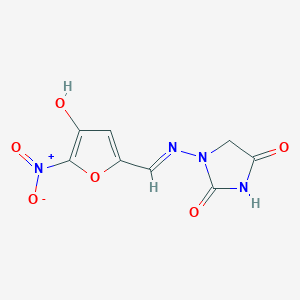

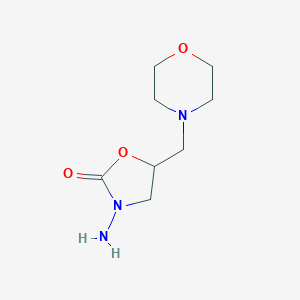

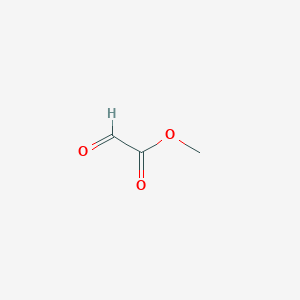

The chemical properties of sulfonamides include their ability to undergo various transformations. For instance, vinyl sulfones can be utilized as chemical equivalents of acetylenes in the reaction of 1,3-dipolar cycloaddition to diazomethane, leading to the formation of pyrazoles (Vasin, 2015). Moreover, the synthesis of kinase inhibitors from sulfonates showcases the versatile reactivity of sulfonamide-based compounds (Wong, 2010).

Physical Properties Analysis

The physical properties of sulfonamide compounds often involve their solubility and stability under various conditions. For example, water-soluble aminoxyls derived from sulfonamides exhibit total solubility in water, highlighting their potential for diverse applications (Marx, 2002).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, such as their synthesis, characterizations, and reactions, demonstrate their significance in pharmaceutical and medicinal chemistry. The preparation of novel antimicrobial agents from these derivatives underscores their importance in developing therapeutic agents (Patil, 2010).

Wissenschaftliche Forschungsanwendungen

Neurokinin-1 (NK1) Rezeptor-Antagonismus

CP 141938 ist ein potenter und selektiver Antagonist des NK1-Rezeptors . Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter Schmerzempfindung, Stressreaktion und Erbrechen. Durch die Blockierung dieses Rezeptors kann this compound verwendet werden, um die Rolle von NK1 in diesen Prozessen zu untersuchen und möglicherweise als therapeutisches Mittel bei Erkrankungen wie Depression, Angstzuständen und Chemotherapie-induzierter Übelkeit zu dienen.

Blut-Hirn-Schranken-Interaktion

Forschungen haben gezeigt, dass die Gehirndisposition und Pharmakodynamik von this compound durch den P-Glykoprotein (P-gp)-Transport an der Blut-Hirn-Schranke beeinflusst werden . Dies macht es zu einer wertvollen Verbindung für die Untersuchung der Arzneimittelverabreichung an das Gehirn und die Rolle von Efflux-Transportern in der Pharmakokinetik.

Pharmakokinetik des zentralen Nervensystems

This compound wurde verwendet, um die Korrelation zwischen der Konzentration in der Cerebrospinalflüssigkeit und der freien Plasma-Konzentration als surrogat-Messwerte für die freie Konzentration im Gehirn zu bewerten . Diese Anwendung ist entscheidend für das Verständnis der Verteilung von Medikamenten im zentralen Nervensystem.

Arzneimittelforschung und -entwicklung

Die Wechselwirkung der Verbindung mit P-gp und ihre Auswirkungen auf die Gehirndisposition machen this compound zu einem wichtigen Referenzmolekül bei der Entwicklung neuer, auf das ZNS gerichteter Therapeutika . Es dient als Modell, um zu verstehen, wie molekulare Modifikationen die Fähigkeit von Medikamenten beeinflussen können, die Blut-Hirn-Schranke zu überwinden.

Pharmakodynamische Studien

Die Fähigkeit von this compound, die NK1-Rezeptoraktivität zu modulieren, ermöglicht seinen Einsatz in pharmakodynamischen Studien, um die Dosis-Wirkungs-Beziehung und das therapeutische Fenster von NK1-Antagonisten zu verstehen .

Efflux-Transporter-Forschung

Als Substrat des P-Glykoproteins wird this compound verwendet, um die Auswirkungen von Efflux-Transportern auf die Arzneimitteldisposition und das Ansprechen zu untersuchen . Diese Forschung kann zu besseren Strategien führen, um Wirkstoffresistenzmechanismen im Gehirn zu überwinden.

Neuropharmakologie

Die selektive Hemmung des NK1-Rezeptors durch die Verbindung liefert ein Werkzeug für die neuropharmakologische Forschung, um die an Neurokinin-vermittelten Aktivitäten beteiligten Pfade und Mechanismen zu untersuchen .

Proteomikforschung

This compound ist als Forschungschemikalie zum Kauf erhältlich, was auf seinen Einsatz in der Proteomikforschung zur Untersuchung von Proteininteraktionen und -funktionen hindeutet .

Wirkmechanismus

Target of Action

CP 141938, also known as N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide, is a potent and selective neurokinin-1 (NK1) receptor antagonist . The NK1 receptor is a G-protein coupled receptor that binds to the neuropeptide substance P, which is involved in various physiological processes, including pain perception, mood regulation, and immune cell recruitment .

Mode of Action

This compound interacts with its target, the NK1 receptor, by binding to it and preventing substance P from activating the receptor . This antagonist action blocks the downstream effects of substance P, leading to changes in cellular responses . Additionally, this compound’s interaction with P-glycoprotein (P-gp) transport at the blood-brain barrier influences its brain disposition and pharmacologic activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the substance P-NK1 receptor signaling pathway . By blocking the NK1 receptor, this compound disrupts the normal signaling events triggered by substance P, which can lead to alterations in various physiological processes .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the compound’s interaction with P-gp at the blood-brain barrier significantly influences its distribution within the body, particularly its ability to cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of substance P-mediated signaling. This can lead to changes in pain perception, mood regulation, and immune response . In cellular models, this compound has been shown to influence ATPase activity and cellular drug concentrations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of P-gp at the blood-brain barrier can affect the compound’s brain disposition and pharmacologic activity

Eigenschaften

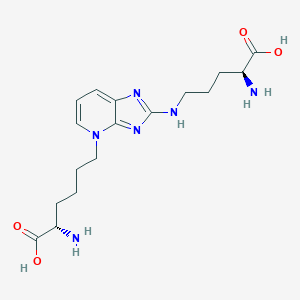

IUPAC Name |

N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3S/c1-24(28(3,25)26)18-11-12-20(27-2)17(14-18)15-23-19-10-7-13-22-21(19)16-8-5-4-6-9-16/h4-6,8-9,11-12,14,19,21-23H,7,10,13,15H2,1-3H3/t19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLOIBNBDUHEFY-FPOVZHCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=C(C=C1)OC)CNC2CCCNC2C3=CC=CC=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=CC(=C(C=C1)OC)CN[C@H]2CCCN[C@H]2C3=CC=CC=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438758 | |

| Record name | CP 141938 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

182822-62-4 | |

| Record name | CP 141938 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does CP-141938 interact with its target and what are the downstream effects?

A: CP-141938 is a potent and selective antagonist of the neurokinin-1 (NK(1)) receptor. [] By binding to this receptor, it blocks the action of substance P, a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and emesis. This antagonism of the NK(1) receptor leads to a reduction in the downstream effects mediated by substance P. []

Q2: How does P-glycoprotein efflux affect the brain disposition and pharmacodynamics of CP-141938?

A: CP-141938 is a substrate for P-glycoprotein (P-gp), an efflux transporter protein located at the blood-brain barrier (BBB). [] This means that P-gp actively pumps CP-141938 out of the brain and back into the bloodstream, limiting its concentration in the brain and thereby reducing its efficacy in treating centrally mediated conditions. Studies in rodents have shown that inhibiting P-gp activity significantly increases the brain concentration of CP-141938 and enhances its central nervous system activity. [] This highlights the importance of considering P-gp efflux when designing and developing drugs targeting the central nervous system.

Q3: What factors affect the time it takes for CP-141938 to reach equilibrium between the brain and plasma?

A: Research shows that the time CP-141938 takes to reach brain equilibrium is influenced by its blood-brain barrier (BBB) permeability, plasma protein binding, and brain tissue binding. [] High BBB permeability alone isn't enough for rapid equilibration; low nonspecific binding in brain tissue is also crucial. [] This suggests that drug discovery efforts should prioritize compounds with both high BBB permeability and low brain tissue binding to ensure faster onset of action for central nervous system targets.

Q4: Can cerebrospinal fluid (CSF) concentration be used as a surrogate measurement for brain unbound concentration of CP-141938?

A: Studies have investigated if CSF concentration can be used to predict brain unbound concentration (Cu,brain) of CP-141938. [] As a P-glycoprotein substrate, CP-141938 showed a closer relationship between its CSF concentration and Cu,brain compared to the relationship between its plasma unbound concentration and Cu,brain. [] This suggests that for compounds like CP-141938, which are subject to efflux transport at the BBB, CSF concentration might be a more accurate predictor of Cu,brain than plasma unbound concentration. This finding is valuable for researchers studying drug distribution in the central nervous system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)